(1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride
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Overview
Description
(1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2 and a molecular weight of 255.23 . This compound is primarily used in proteomics research and is known for its unique structure, which includes a cyclopentyl group attached to a piperidine ring .
Preparation Methods
The synthesis of (1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride involves several steps. The primary synthetic route includes the reaction of cyclopentylamine with piperidine derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is formed . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
(1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl-piperidin-4-yl ketones, while reduction may produce cyclopentyl-piperidin-4-yl alcohols .
Scientific Research Applications
(1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in studies involving receptor binding and signal transduction pathways . Additionally, it is used in the industry for the production of various chemical intermediates .
Mechanism of Action
The mechanism of action of (1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
(1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride can be compared with other similar compounds, such as C-(1-Cyclopentyl-piperidin-4-yl)-methylamine and C-(1-Cyclopentyl-piperidin-4-yl)-methylamine hydrochloride . These compounds share similar structural features but differ in their specific functional groups and chemical properties . The uniqueness of this compound lies in its dihydrochloride form, which enhances its solubility and stability in aqueous solutions .
Properties
CAS No. |
1185300-51-9 |
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Molecular Formula |
C11H23ClN2 |
Molecular Weight |
218.77 g/mol |
IUPAC Name |
(1-cyclopentylpiperidin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H22N2.ClH/c12-9-10-5-7-13(8-6-10)11-3-1-2-4-11;/h10-11H,1-9,12H2;1H |
InChI Key |
MURDYZPKRQCUPU-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2CCC(CC2)CN.Cl.Cl |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CN.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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